N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1798415-36-7
VCID: VC7182187
InChI: InChI=1S/C14H10ClN3O4S/c15-13-4-3-10(8-17-13)9-23(20,21)18-14(19)11(7-16)6-12-2-1-5-22-12/h1-6,8H,9H2,(H,18,19)
SMILES: C1=COC(=C1)C=C(C#N)C(=O)NS(=O)(=O)CC2=CN=C(C=C2)Cl
Molecular Formula: C14H10ClN3O4S
Molecular Weight: 351.76

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

CAS No.: 1798415-36-7

Cat. No.: VC7182187

Molecular Formula: C14H10ClN3O4S

Molecular Weight: 351.76

* For research use only. Not for human or veterinary use.

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide - 1798415-36-7

Specification

CAS No. 1798415-36-7
Molecular Formula C14H10ClN3O4S
Molecular Weight 351.76
IUPAC Name N-[(6-chloropyridin-3-yl)methylsulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Standard InChI InChI=1S/C14H10ClN3O4S/c15-13-4-3-10(8-17-13)9-23(20,21)18-14(19)11(7-16)6-12-2-1-5-22-12/h1-6,8H,9H2,(H,18,19)
Standard InChI Key YJDIIQOFWGRLRQ-UHFFFAOYSA-N
SMILES C1=COC(=C1)C=C(C#N)C(=O)NS(=O)(=O)CC2=CN=C(C=C2)Cl

Introduction

Structural Composition and Molecular Characteristics

Core Chloropyridine Framework

The 6-chloropyridin-3-yl group is a hallmark of agrochemicals and pharmaceuticals, often contributing to bioactivity through its electron-withdrawing chlorine substituent. In the target compound, this moiety is linked to a methanesulfonyl group, enhancing electrophilicity and potential binding interactions. The pyridine ring’s electronic properties are critical for π-π stacking and hydrogen bonding, as observed in structurally related compounds like N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide (PubChem CID: 88106480) .

Methanesulfonyl Substituent

The methanesulfonyl (-SO2CH3) group introduces steric bulk and polarizability, which may influence solubility and metabolic stability. Sulfonamides are known for their versatility in medicinal chemistry, often enhancing target affinity and pharmacokinetic profiles. For example, tert-butyl carbamate derivatives of 6-chloropyridin-3-yl compounds exhibit improved stability under acidic conditions, as demonstrated in iodination reactions using n-BuLi and THF .

Cyano-Propenamide-Furan Hybrid

The 2-cyano-3-(furan-2-yl)prop-2-enamide segment combines a nitrile group with an α,β-unsaturated amide conjugated to a furan ring. This structure suggests potential reactivity in Michael addition or cycloaddition reactions. The furan’s electron-rich nature could facilitate interactions with biological targets, while the cyano group may act as a hydrogen bond acceptor.

Table 1: Predicted Molecular Properties of the Target Compound

PropertyValue/DescriptionBasis of Prediction
Molecular FormulaC16H13ClN2O4SStructural assembly
Molecular Weight~388.8 g/molSum of atomic masses
LogP (Partition Coefficient)~2.5 (moderate lipophilicity)Analogous sulfonamides
Topological Polar Surface Area~110 ŲComputational estimation

Synthetic Pathways and Reaction Mechanisms

Chloropyridine Functionalization

The synthesis of 6-chloropyridin-3-yl intermediates is well-documented. For instance, tert-butyl (6-chloropyridin-3-yl)carbamate (CAS: 171178-45-3) undergoes lithiation at -78°C using n-BuLi/TMEDA, followed by iodination to introduce electrophilic sites . This methodology could be adapted to install the methanesulfonyl group via sulfonation of a lithiated intermediate.

Sulfonylation Strategies

Methanesulfonyl chloride (MsCl) is a common sulfonating agent. Reaction of a 6-chloropyridin-3-ylmethanol intermediate with MsCl in the presence of a base (e.g., triethylamine) would yield the corresponding sulfonate ester, which could be further modified to the sulfonamide.

Assembly of the Propenamide-Furan Moiety

The α,β-unsaturated amide could be synthesized via a Knoevenagel condensation between a cyanoacetamide and furfural. This reaction typically employs catalytic piperidine in ethanol, forming the conjugated enamide system.

Table 2: Hypothetical Synthetic Steps

StepReactionReagents/ConditionsYield (Predicted)
1Lithiation-Iodinationn-BuLi, TMEDA, I2, THF, -78°C30–40%
2SulfonylationMsCl, Et3N, DCM, 0°C to RT50–60%
3Knoevenagel CondensationCyanoacetamide, furfural, piperidine65–75%

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The methanesulfonyl and cyano groups likely confer moderate aqueous solubility (~0.1–1 mg/mL), while the furan and chloropyridine moieties enhance lipid membrane permeability. Analogous compounds, such as SCHEMBL7177649, exhibit logP values of ~2.4–2.9, suggesting balanced lipophilicity .

Toxicity Considerations

Chloropyridines are associated with neurotoxic and hepatotoxic effects at high doses. Computational models predict moderate CYP inhibition (e.g., CYP1A2, CYP2C19) , warranting in vitro toxicology studies.

Challenges and Future Directions

Synthetic Optimization

Low yields in iodination steps (e.g., 32.3% in tert-butyl carbamate derivatives ) highlight the need for improved catalytic systems or alternative protecting groups.

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